molecular formula C19H17NO2 B12640416 6,7-Dimethoxy-1-(2-phenylethynyl)-3,4-dihydroisoquinoline CAS No. 88813-86-9

6,7-Dimethoxy-1-(2-phenylethynyl)-3,4-dihydroisoquinoline

Cat. No.: B12640416
CAS No.: 88813-86-9
M. Wt: 291.3 g/mol
InChI Key: QPEYQIUBMRGGJG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(2-phenylethynyl)-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a phenylethynyl group at position 1 of the dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(2-phenylethynyl)-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This reaction couples an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(2-phenylethynyl)-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-(2-phenylethynyl)-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(2-phenylethynyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(2-phenylethynyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1-(2-phenylethynyl)-quinoline
  • 6,7-Dimethoxy-1-(2-phenylethynyl)-isoquinoline

Uniqueness

6,7-Dimethoxy-1-(2-phenylethynyl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and phenylethynyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

CAS No.

88813-86-9

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

6,7-dimethoxy-1-(2-phenylethynyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C19H17NO2/c1-21-18-12-15-10-11-20-17(16(15)13-19(18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13H,10-11H2,1-2H3

InChI Key

QPEYQIUBMRGGJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C#CC3=CC=CC=C3)OC

Origin of Product

United States

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